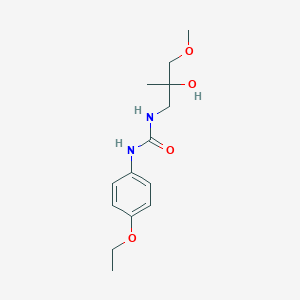

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(O)-NH-) backbone. The molecule features two distinct substituents: a 4-ethoxyphenyl group (aromatic ring with an ethoxy substituent at the para position) and a 2-hydroxy-3-methoxy-2-methylpropyl group (a branched alkyl chain with hydroxyl, methoxy, and methyl substituents).

Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial activity, and enzyme modulation. The ethoxy group in this compound may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy), while the hydroxy and methoxy substituents on the propyl chain could influence solubility and binding affinity .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNFNAPIXRGCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Alkoxy Chain Length: The target compound’s 4-ethoxyphenyl group provides moderate lipophilicity compared to methoxy (Analog 2, C20) or propoxy (unlisted in evidence but inferred) variants. Ethoxy balances solubility and membrane permeability, whereas methoxy may favor solubility (e.g., C20 in ).

Urea Backbone vs. Alternative Cores: Benzamide derivatives (Analog 1) lack the urea moiety’s dual H-bonding capability, likely diminishing interactions with polar enzyme active sites .

Branched Alkyl Substituents: The target’s 2-hydroxy-3-methoxy-2-methylpropyl group offers multiple H-bond donors/acceptors, which may improve binding to hydrophilic pockets (e.g., kinase ATP sites). In contrast, Analog 3’s diisopropyl groups introduce steric hindrance, likely reducing binding efficiency .

Heterocyclic Modifications: Analog 4’s pyrrolidinone ring introduces conformational constraints, which could enhance selectivity for specific targets but complicate synthesis .

Hypothesized Pharmacological Profiles

While explicit biological data for the target compound is unavailable in the provided evidence, trends from analogues suggest:

- Metabolic Stability : The ethoxy group may slow oxidative metabolism compared to methoxy, extending half-life .

- Solubility : The hydroxy group in the propyl chain could improve aqueous solubility relative to purely lipophilic analogues (e.g., Analog 3) .

- Target Affinity : The urea backbone and branched substituents may favor interactions with serine/threonine kinases or GPCRs, as seen in other urea-based drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.